molecular formula C16H24N2O4S3 B2651917 methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034507-30-5

methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2651917
CAS No.: 2034507-30-5
M. Wt: 404.56
InChI Key: QGZDSOQEXVWPIX-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a synthetic small-molecule compound featuring a thiophene-2-carboxylate core modified with a sulfamoyl group and a substituted piperidine-thiolan hybrid moiety. The molecule combines a heterocyclic thiophene ring (common in bioactive compounds due to its electron-rich aromatic system) with a sulfonamide linker and a piperidine-thiolan scaffold, which may confer unique pharmacodynamic properties.

Properties

IUPAC Name

methyl 3-[[1-(thiolan-3-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S3/c1-22-16(19)15-14(5-9-24-15)25(20,21)17-10-12-2-6-18(7-3-12)13-4-8-23-11-13/h5,9,12-13,17H,2-4,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZDSOQEXVWPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate as the core structure. The piperidine and thiolane rings are introduced through nucleophilic substitution reactions and subsequent cyclization steps. The sulfamoyl group is then added using sulfonylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxylate Derivatives

The thiophene core in the target compound is structurally analogous to methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62 in ). Key differences include:

  • Substituents: The target compound replaces the pyrazolo[3,4-d]pyrimidine and chromenone moieties with a sulfamoyl-piperidine-thiolan group. This substitution likely alters solubility and target selectivity.
  • Physical Properties : The reference compound in has a melting point of 227–230°C and a mass of 560.2 (M⁺+1), whereas the target compound’s properties remain unreported in the provided evidence.

Piperidine-Thiolan Hybrids

describes (R)-methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate , a tiagabine-related compound. Comparisons include:

  • Backbone Complexity : The target compound integrates a thiolan (tetrahydrothiophene) ring fused to piperidine, whereas the tiagabine analog uses a bis-thienylbutenyl chain. The thiolan group may enhance conformational rigidity and metabolic stability.

Sulfonamide-Containing Analogs

Sulfonamide derivatives are widely studied for their protease inhibition and antimicrobial activity. The target compound’s sulfamoyl linker distinguishes it from simpler sulfonamides (e.g., celecoxib analogs) by tethering it to a bulky piperidine-thiolan system, which may reduce off-target interactions but increase molecular weight (~400–450 g/mol estimated).

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Properties (if available)
Methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate Thiophene-2-carboxylate Sulfamoyl, piperidine-thiolan N/A (No direct data in evidence)
Methyl 4-(4-amino-1-ethyl-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine, chromenone MP: 227–230°C; Mass: 560.2 (M⁺+1)
(R)-Methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate Piperidinecarboxylate Bis-thienylbutenyl Chromatographic retention time: 1.32 min

Table 2: Hypothetical Pharmacological Advantages*

Feature Target Compound Reference Compound ()
Solubility Moderate (sulfamoyl may enhance) Likely low (bulky chromenone group)
Target Selectivity High (rigid thiolan-piperidine) Moderate (flexible pyrazolo-pyrimidine)
Metabolic Stability Improved (thiolan resistance) Variable (ester hydrolysis susceptible)

*Based on structural extrapolation; experimental validation required.

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on the target compound, necessitating reliance on structural analogs. For instance:

  • focuses on tiagabine analogs, which share piperidine and thiophene elements but diverge in functionalization . Further experimental studies (e.g., crystallography via SHELX or pharmacological assays) are required to validate the hypothesized advantages.

Biological Activity

Methyl 3-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article provides an overview of its chemical properties, biological mechanisms, and research findings related to its activity.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C16H24N2O4S3
  • Molecular Weight: 404.56 g/mol
  • CAS Number: 2034507-30-5

Physical Properties:

PropertyValue
Melting PointNot specified
Boiling PointNot specified
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The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfamoyl group is known to enhance binding affinity to target proteins, potentially modulating various biochemical pathways.

Potential Biological Targets:

  • Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptors: It could act as a ligand for various receptors, influencing signaling cascades related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. This compound may possess similar activities, making it a candidate for further studies in antimicrobial drug development.

Anticancer Properties

Preliminary studies suggest that the compound could inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells through receptor-mediated pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    • A study evaluated the antimicrobial effects of related thiophene derivatives against various bacterial strains. Results indicated significant inhibition rates, suggesting potential applications in treating bacterial infections.
  • Anticancer Activity Assessment:
    • In vitro assays demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects on human cancer cell lines, leading to further investigation into its therapeutic potential.

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